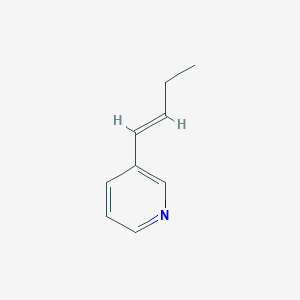

3-(But-1-enyl)pyridine

Description

Properties

IUPAC Name |

3-[(E)-but-1-enyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-2-3-5-9-6-4-7-10-8-9/h3-8H,2H2,1H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXMSWAHSUYOHZ-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90609-58-8 | |

| Record name | 3-(But-1-enyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090609588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(but-1-enyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Mechanistic Investigations of 3 but 1 Enyl Pyridine and Pyridine Butenyl Systems

Mechanistic Studies of Pyridine (B92270) Ring Functionalization

The functionalization of the pyridine ring is inherently challenging due to its electron-deficient nature, which deactivates it towards electrophilic substitution. uoanbar.edu.iq Consequently, transition-metal-catalyzed C-H functionalization has become a primary strategy for modifying the pyridine core. nih.govbeilstein-journals.org

Carbometalation Pathways and Post-Carbometalation Rearrangements (e.g., 1,4-Rh Shifts)

The direct functionalization of pyridine C-H bonds often involves organometallic intermediates. Rhodium(I) catalysts, for instance, have been employed for the ortho-alkylation of pyridines and quinolines. nih.gov Mechanistic studies suggest a pathway involving the coordination of the pyridine nitrogen to the metal center, followed by an intramolecular C-H activation step. This process forms a rhodium-hydride intermediate that can tautomerize to a more stable N-heterocyclic carbene (NHC) complex. nih.gov

While a direct 1,4-Rh shift on a 3-(but-1-enyl)pyridine system is not extensively documented, analogous rearrangements are central to understanding regioselectivity in related catalytic cycles. For instance, in the Rh(I)-catalyzed alkylation of substituted pyridines, steric hindrance from an ortho-substituent is believed to shift the equilibrium from an N-bound to a C-bound rhodium complex, facilitating the C-H activation required for functionalization. nih.gov This sequence underscores the importance of transient organometallic species and their rearrangements in determining the outcome of pyridine functionalization.

Tandem Cyclization Mechanisms (e.g., 6-endo-dig, 5-exo-dig)

The butenyl side chain of 3-(but-1-enyl)pyridine introduces the possibility of intramolecular cyclization reactions, a powerful strategy for constructing fused heterocyclic systems. The regioselectivity of these cyclizations, particularly the competition between 5-exo and 6-endo pathways, is a subject of detailed mechanistic study. nih.gov According to Baldwin's rules, 5-exo cyclizations are generally kinetically favored over 6-endo cyclizations for radical and anionic processes. nih.govresearchgate.net

However, this preference can be overridden by various factors, including substrate electronics, steric constraints, and reaction conditions. nih.govresearchgate.net In photoredox-catalyzed radical cyclizations of N-heterocycles with pendant olefins, the regioselectivity can be switched by controlling the rate of hydrogen atom transfer (HAT). nih.gov

5-exo-dig Pathway: A rapid HAT process, facilitated by a polarity-matched thiol-based agent, intercepts the initial radical, leading to the kinetically favored 5-exo product. nih.gov

6-endo-dig Pathway: Limiting the availability or reactivity of the HAT agent allows the initial 5-exo cyclization product (an alkyl radical) to undergo a reversible neophyl-like rearrangement to the thermodynamically more stable 6-membered ring before being trapped, yielding the 6-endo product. nih.gov

Computational studies have further elucidated that while 5-exo pathways typically have lower activation energies, the formation of a new aromatic ring in the product can make the 6-endo process thermodynamically favorable and lower its activation barrier. researchgate.net

| Factor | Favors 5-exo-dig Pathway | Favors 6-endo-dig Pathway | Mechanistic Rationale |

|---|---|---|---|

| Reaction Control | Kinetic Control | Thermodynamic Control | The 5-exo transition state is lower in energy, but the 6-endo product is often more stable. nih.govresearchgate.net |

| HAT Agent (Radical Cyclization) | Fast and efficient (e.g., thiols) | Slow or poorly soluble (e.g., Hantzsch ester) | A fast HAT agent traps the initial kinetic product before rearrangement can occur. nih.gov |

| Catalyst/Additive (Anionic/Metal-Catalyzed) | Pd(OAc)₂/DPPP | Pd-NHC with BF₃·Et₂O | Lewis acids can coordinate to the system, altering the energetics of the transition states to favor the 6-endo pathway. acs.org |

| Substrate Strain | Larger, less strained existing rings | Smaller, more strained existing rings | The 5-exo pathway is more sensitive to pre-existing strain in the substrate, which can lead to a crossover in selectivity. researchgate.net |

Cyclocondensation Mechanisms in Pyridine Ring Formation

The synthesis of the substituted pyridine core itself often relies on cyclocondensation reactions. These methods assemble the ring from acyclic precursors and are fundamental to accessing structures like 3-(but-1-enyl)pyridine.

One of the most classic methods is the Hantzsch Pyridine Synthesis . This reaction typically involves a multi-component condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). youtube.com The mechanism proceeds through the formation of an enamine from one ketoester and ammonia, and a Knoevenagel condensation of the aldehyde with the second ketoester. A subsequent Michael addition between these two intermediates forms a 1,5-dicarbonyl compound, which then cyclizes and dehydrates with ammonia to form a dihydropyridine (B1217469). A final oxidation step yields the aromatic pyridine ring. youtube.comacsgcipr.org

The Bohlmann-Rahtz Pyridine Synthesis provides an alternative route, involving the condensation of an enamine with a β-unsaturated ketone (specifically, an ethynyl (B1212043) ketone). The reaction sequence involves a Michael addition followed by an intramolecular condensation and subsequent dehydration to directly yield the substituted pyridine without requiring a separate oxidation step. acsgcipr.org

| Synthesis Method | Key Precursors | Key Mechanistic Steps | Final Aromatization Step |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia | Knoevenagel condensation, Michael addition, Enamine cyclization | Required (Oxidation of dihydropyridine intermediate) youtube.com |

| Bohlmann-Rahtz Synthesis | Enamine, Ethynyl Ketone | Michael addition, Intramolecular condensation, Dehydration | Not required (Direct formation of aromatic ring) acsgcipr.org |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketone, Ammonia/Amine | Knoevenagel condensation, Thorpe-Ziegler cyclization | Not required (Direct formation of pyridone) acsgcipr.org |

Reactivity of the Butenyl Side Chain

The butenyl side chain in 3-(but-1-enyl)pyridine is an alkene, and its reactivity is modulated by the electronic properties of the attached pyridine ring. The pyridine ring acts as an electron-withdrawing group, which deactivates the double bond towards electrophilic attack compared to a simple alkene. Conversely, this electronic pull can make the double bond more susceptible to nucleophilic attack, particularly in Michael-type additions if a carbonyl group were conjugated with it.

The nitrogen atom of the pyridine ring can be protonated or coordinated to a Lewis acid. This significantly increases the electron-withdrawing nature of the ring, further deactivating the butenyl side chain towards electrophiles and potentially activating it towards nucleophiles. Common reactions of the butenyl side chain would include:

Hydrogenation: The C=C double bond can be catalytically reduced to a butyl group using standard hydrogenation catalysts like Pd/C or PtO₂.

Halogenation: Addition of halogens (e.g., Br₂) across the double bond can occur, though conditions may need to be controlled to avoid reactions at the pyridine ring.

Oxidation: The double bond can be cleaved by ozonolysis or oxidized to a diol using reagents like osmium tetroxide or cold, dilute potassium permanganate.

Catalytic Mechanisms Involving Pyridine Ligands

The lone pair of electrons on the nitrogen atom of the pyridine ring allows it to function as a Lewis base. In 3-(but-1-enyl)pyridine, this property enables the molecule to act as a ligand in transition metal catalysis or as an organocatalyst itself. alfachemic.com

Lewis Base Catalysis in Organic Transformations

As a Lewis base, the pyridine nitrogen can initiate catalytic cycles by activating substrates. It can donate its electron pair to a Lewis acidic center on a reagent, increasing its reactivity. For example, in acylation reactions, a pyridine derivative can activate an acyl halide by forming a highly reactive N-acylpyridinium salt. This intermediate is then much more susceptible to nucleophilic attack than the original acyl halide.

Pyridine and its derivatives are also crucial components of bifunctional catalysts. acs.orgnih.gov In these systems, the Lewis basic pyridine site and a Lewis acidic site on the same catalyst molecule work in concert to activate both the nucleophile and the electrophile in a reaction. For instance, in the enantioselective Reissert reaction of pyridine derivatives, a bifunctional catalyst containing an aluminum Lewis acid and a Lewis basic phosphine (B1218219) sulfide (B99878) or sulfoxide (B87167) moiety activates both the N-acylpyridinium electrophile and the trimethylsilyl (B98337) cyanide (TMSCN) nucleophile, controlling the stereochemical outcome. acs.orgnih.gov This dual activation model is a sophisticated mechanism where the pyridine-like substrate is activated by the Lewis acid, while another reagent is activated by a separate Lewis base, showcasing the cooperative principles of modern catalysis.

Theoretical and Computational Chemistry Studies of 3 but 1 Enyl Pyridine

Electronic Structure and Molecular Geometry Calculations

The foundation of a computational investigation into 3-(But-1-enyl)pyridine involves determining its most stable three-dimensional shape (molecular geometry) and the distribution of electrons within it (electronic structure). These calculations are crucial for predicting the molecule's behavior.

Density Functional Theory (DFT) is a robust method in quantum chemistry used to investigate the electronic structure of many-body systems. ias.ac.inmdpi.com It is particularly effective for predicting molecular geometries, vibrational frequencies, and various electronic properties. ias.ac.in For a molecule like 3-(But-1-enyl)pyridine, a typical DFT study would employ a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G**, which is adept at handling electron correlation and describing diffuse electronic functions. acs.org

The initial step involves geometry optimization, where the algorithm calculates the lowest energy conformation of the molecule. For 3-(But-1-enyl)pyridine, this would involve confirming the planarity of the sp²-hybridized pyridine (B92270) ring and determining the preferred rotational orientation (dihedral angles) of the but-1-enyl side chain relative to the ring. wikipedia.orglibretexts.org The calculations would yield precise bond lengths, bond angles, and dihedral angles for the molecule's ground state.

| Parameter | Description | Predicted Value |

|---|---|---|

| C=N Bond Length | Bond distance within the pyridine ring | ~1.34 Å |

| C=C Bond Length (ring) | Average C-C double bond distance in the pyridine ring | ~1.39 Å |

| C=C Bond Length (chain) | Alkene double bond in the butenyl group | ~1.33 Å |

| C-C Single Bond Length | Bond connecting the ring to the side chain | ~1.47 Å |

| C-C-N Bond Angle | Angle within the pyridine ring | ~124° |

| C-C=C-C Dihedral Angle | Torsion angle defining the planarity of the butenyl group | ~180° (for E-isomer) |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. libretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. libretexts.org

For 3-(But-1-enyl)pyridine, the HOMO is expected to be primarily localized on the electron-rich π-system of the but-1-enyl side chain. In contrast, the LUMO is anticipated to be distributed over the electron-deficient π-antibonding system of the pyridine ring, a common feature in pyridine derivatives. libretexts.orgwuxibiology.com A smaller HOMO-LUMO gap would suggest higher reactivity.

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.25 | π orbital of the butenyl C=C double bond |

| LUMO | -0.80 | π* orbital of the pyridine ring |

| HOMO-LUMO Gap | 5.45 | N/A |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. chemrxiv.org The MEP map illustrates the electrostatic potential on the molecule's electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). proteopedia.org

In an MEP map of 3-(But-1-enyl)pyridine, the most negative potential (typically colored red) would be concentrated around the nitrogen atom, corresponding to its basic lone pair of electrons. libretexts.org This region is the most likely site for electrophilic attack or protonation. The π-system of the butenyl group would also show a degree of negative potential, though less intense than that of the nitrogen. Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms, particularly those attached to the aromatic ring.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of bonding and orbital interactions within a molecule. ijnc.ir It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive concepts of chemical bonds, lone pairs, and core orbitals. A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation stabilization energy, E(2). marmara.edu.tr

For 3-(But-1-enyl)pyridine, NBO analysis would likely reveal significant hyperconjugation effects. Important interactions would include the delocalization of electron density from the π orbital of the butenyl C=C bond into the π* antibonding orbitals of the pyridine ring. This π → π* interaction contributes to the electronic communication between the side chain and the ring. Additionally, σ → π* interactions from C-H bonds adjacent to the ring into the ring's π* system would also be expected.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C5=C6) | π(C2-N1, C3-C4) | ~5-10 | Intramolecular charge transfer (chain to ring) |

| LP(1) N1 | σ(C2-C3, C1-C5) | ~2-4 | Lone pair delocalization |

| σ(C4-H) | π*(C2-N1, C3-C5) | ~1-2 | Hyperconjugation |

The Quantum Theory of Atoms in Molecules (AIM) analyzes the topology of the electron density to define atoms and the bonds between them. It identifies bond critical points (BCPs) and ring critical points (RCPs), and the properties at these points (like electron density and its Laplacian) provide deep insights into the nature of chemical bonds (e.g., covalent vs. ionic or hydrogen bonds). For 3-(But-1-enyl)pyridine, AIM analysis would characterize the covalent C-C, C-H, C=C, and C-N bonds. acs.org

The Electron Localization Function (ELF) provides a visual map of electron pair localization in a molecule. rsc.orguliege.be ELF analysis for 3-(But-1-enyl)pyridine would show distinct basins corresponding to:

The core electrons of carbon and nitrogen atoms.

The covalent single and double bonds (C-H, C-C, C=C, C-N).

The non-bonding lone pair of the nitrogen atom, which would appear as a distinct, highly localized basin. uliege.be

The delocalized π-electron systems of the aromatic ring and the butenyl double bond.

Investigation of Intramolecular Interactions and Bonding

One area of investigation would be the potential for weak intramolecular hydrogen bonds, such as C-H···N or C-H···π interactions. For example, a hydrogen atom from the butenyl chain could potentially interact with the lone pair of the pyridine nitrogen or with the delocalized π-electron cloud of the aromatic ring. While these interactions are weak, they can collectively influence the molecule's preferred conformation and stability. Studies on similar substituted pyridine systems have used computational methods to identify and characterize such intramolecular forces. acs.orgfigshare.com The combination of DFT, NBO, and AIM analyses provides a comprehensive framework for identifying and quantifying these subtle but important structural influences.

Dihydrogen Bonding Analysis

Dihydrogen bonding is a type of hydrogen bond where a metal hydride bond interacts with a proton donor. In the context of organic molecules, it can also refer to interactions between a C-H bond (acting as a weak acid) and another C-H bond or other non-traditional hydrogen bond acceptors.

A computational analysis of dihydrogen bonding involving 3-(but-1-enyl)pyridine would typically employ quantum chemical calculations, such as Density Functional Theory (DFT). Researchers would model the interaction of 3-(but-1-enyl)pyridine with potential dihydrogen bonding partners. The analysis would involve:

Geometric Optimization: Determining the equilibrium geometry of the interacting molecular complex to identify stable dihydrogen-bonded structures.

Interaction Energy Calculation: Computing the strength of the dihydrogen bond, usually corrected for basis set superposition error (BSSE).

Topological Analysis: Using tools like the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the electron density at the bond critical points of the dihydrogen bond, providing insight into the nature of the interaction.

Vibrational Frequency Analysis: Calculating the vibrational spectra of the complex to identify characteristic shifts in the frequencies of the C-H stretching modes involved in the dihydrogen bond.

Despite the established methodologies, a specific study on dihydrogen bonding involving 3-(but-1-enyl)pyridine is not available in the current body of scientific literature.

Computational Predictions of Spectroscopic Properties

Computational methods are widely used to predict various spectroscopic properties of molecules, which can aid in their identification and characterization. For 3-(but-1-enyl)pyridine, these predictions would typically involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating the chemical shifts of ¹H and ¹³C nuclei. These theoretical values can be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. These computed spectra can be compared with experimental IR spectra to identify characteristic vibrational modes of the functional groups present in 3-(but-1-enyl)pyridine, such as the C=C and C=N stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. This can provide insights into the electronic transitions within the molecule.

While these computational techniques are routinely applied to a wide range of organic molecules, including various pyridine derivatives, specific computational predictions of the spectroscopic properties of 3-(but-1-enyl)pyridine have not been reported in published research.

Computational Reaction Path Exploration

Computational reaction path exploration is a powerful tool for understanding the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For 3-(but-1-enyl)pyridine, this could involve studying reactions such as:

Isomerization: The conversion between the (E) and (Z) isomers of the but-1-enyl group.

Addition Reactions: The reaction of the but-1-enyl double bond with various reagents.

Reactions involving the Pyridine Ring: Electrophilic or nucleophilic substitution on the pyridine ring.

These studies would typically involve:

Potential Energy Surface (PES) Scanning: Identifying the lowest energy path from reactants to products.

Transition State Searching: Locating the highest energy point along the reaction coordinate, which represents the transition state.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the identified transition state connects the desired reactants and products.

Such computational studies provide valuable insights into the reactivity and stability of molecules. However, to date, no specific computational explorations of the reaction paths of 3-(but-1-enyl)pyridine have been published in the scientific literature.

Analytical Methodologies for Characterization of 3 but 1 Enyl Pyridine and Its Derivatives

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

A thorough search for ¹H NMR and ¹³C NMR data for 3-(but-1-enyl)pyridine and its derivatives did not yield specific, experimentally determined chemical shifts and coupling constants. While general principles of NMR spectroscopy for pyridine (B92270) derivatives are well-established, the absence of dedicated studies on 3-(but-1-enyl)pyridine means that a detailed analysis of its specific spectral features cannot be provided at this time.

Mass Spectrometry (MS, ESI-MS, EI fragmentation)

Detailed experimental mass spectra, including electrospray ionization (ESI-MS) and electron ionization (EI) fragmentation patterns for 3-(but-1-enyl)pyridine, are not available in the reviewed literature. While predicted data exists, the lack of experimental verification precludes an in-depth discussion of its mass spectral behavior.

Infrared (IR) Spectroscopy

No specific experimental infrared spectra for 3-(but-1-enyl)pyridine have been located. Therefore, a detailed table of characteristic absorption bands and an analysis of its vibrational modes cannot be compiled.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Information regarding the UV-Vis absorption maxima and the corresponding electronic transitions for 3-(but-1-enyl)pyridine is not present in the available scientific resources.

Chromatographic Methods

Gas Chromatography (GC)

The NIST database indicates the availability of gas chromatography data for (E)-3-(but-1-enyl)pyridine, suggesting that methods for its separation and detection exist. However, without access to specific chromatograms or retention data from various column types, a detailed discussion on its chromatographic behavior is not feasible.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of pyridine derivatives, including 3-(But-1-enyl)pyridine. The versatility of HPLC allows for the analysis of these compounds in various matrices, from synthetic reaction mixtures to biological samples. The development of an effective HPLC method for 3-(But-1-enyl)pyridine and its derivatives hinges on the careful selection of the stationary phase, mobile phase composition, and detector.

Pyridine and its derivatives are often hydrophilic, which can present a challenge for retention on traditional reversed-phase columns. helixchrom.com To overcome this, specialized columns or mobile phase modifiers are employed. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has proven effective for retaining and separating hydrophilic basic compounds like pyridines without the need for ion-pairing reagents, which are often incompatible with mass spectrometry (MS) detection. helixchrom.com For instance, a method using a core-shell mixed-mode column can achieve good peak shape and resolution for various pyridine compounds in a short analysis time. helixchrom.com

The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter for controlling the retention and peak shape of basic compounds like 3-(But-1-enyl)pyridine. Adjusting the pH can alter the ionization state of the pyridine nitrogen, thereby influencing its interaction with the stationary phase. The choice of acidic additive in the mobile phase, such as formic acid or acetic acid, can also significantly affect the retention of basic analytes. helixchrom.com

Detection is commonly performed using ultraviolet (UV) spectroscopy, as the pyridine ring exhibits strong absorbance in the UV region. researchgate.net For more sensitive and selective analysis, HPLC can be coupled with a mass spectrometer (HPLC-MS). This combination provides molecular weight and structural information, which is invaluable for the definitive identification of 3-(But-1-enyl)pyridine and its metabolites or degradation products. researchgate.net Fluorescence detection can also be employed, particularly for naturally fluorescent derivatives or after derivatization with a fluorescent tag. nih.gov

A typical isocratic HPLC assay for pyridine derivatives might utilize a reversed-phase column with fluorescence detection to evaluate bone resorption markers like hydroxylysylpyridinoline and lysylpyridinoline. nih.gov The validation of such methods is crucial and involves assessing parameters like accuracy, precision (intra- and inter-assay variability), linearity, and recovery to ensure reliable and reproducible results. researchgate.netnih.gov

Table 1: Example HPLC Conditions for Analysis of Pyridine Derivatives

| Parameter | Condition 1 | Condition 2 |

| Stationary Phase | Reversed-Phase C18 | Mixed-Mode Core-Shell |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Methanol/Ammonium (B1175870) Acetate Buffer |

| Elution Mode | Gradient | Isocratic |

| Flow Rate | 0.5 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | Mass Spectrometry (MS) |

| Application | Purity analysis of synthetic derivatives | Quantification of alkaloids in natural extracts |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. austinpublishinggroup.com This enhanced performance is achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of handling the resulting high backpressures (up to 15,000 psi or 100 MPa). researchgate.net For the analysis of 3-(But-1-enyl)pyridine and its derivatives, UPLC can provide faster analysis times and greater peak capacity, which is particularly advantageous for complex mixtures or for high-throughput screening. researchgate.net

The fundamental principles of separation in UPLC are the same as in HPLC, but the smaller particle size leads to a dramatic increase in column efficiency. researchgate.net This allows for the use of shorter columns and/or higher flow rates without sacrificing resolution, significantly reducing analysis time and solvent consumption. researchgate.net A typical HPLC analysis that might take 10-20 minutes can often be completed in 1-3 minutes using UPLC, while maintaining or even improving the quality of the separation. austinpublishinggroup.com

When coupled with tandem mass spectrometry (UPLC-MS/MS), the technique becomes an exceptionally powerful tool for trace-level quantification and structural characterization. The increased peak concentration and reduced chromatographic dispersion at lower flow rates in UPLC enhance the ionization efficiency in the mass spectrometer's source, leading to a 2-3 times increase in sensitivity compared to HPLC-MS. This is crucial for analyzing minor alkaloids in tobacco products or metabolites in biological fluids. coresta.org For example, a UPLC-MS/MS method was developed for the detection of pyrrolizidine (B1209537) alkaloids in various food matrices, utilizing a sub-2 µm particle column and a gradient elution program that allowed for the separation and identification of 24 different alkaloids in 16 minutes. mdpi.com The high resolution of UPLC is also critical for separating isomers, which often co-elute in HPLC systems. nih.gov

Table 2: Comparison of Typical HPLC and UPLC Performance Characteristics

| Feature | HPLC | UPLC |

| Particle Size | 3 - 5 µm | < 2 µm |

| Typical Column Length | 150 - 250 mm | 50 - 100 mm |

| Pressure Limit | ~6,000 psi (40 MPa) | ~15,000 psi (100 MPa) |

| Analysis Time | Slower (e.g., 10-30 min) | Faster (e.g., 1-5 min) |

| Resolution | Good | Excellent |

| Sensitivity | Good | Higher |

| Solvent Consumption | Higher | Lower |

Advanced Characterization Techniques and Method Validation

X-ray Diffraction (XRD) for Crystal Structure Elucidation

X-ray Diffraction (XRD) is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. For 3-(But-1-enyl)pyridine or its solid derivatives, single-crystal XRD analysis can provide precise information on bond lengths, bond angles, and torsion angles, confirming the compound's connectivity and stereochemistry. researchgate.net This technique is considered the gold standard for structural elucidation.

The fundamental principle of XRD is based on the constructive interference of X-rays scattered by the electrons in a crystal lattice, a phenomenon described by Bragg's Law. libretexts.org When a crystal is irradiated with X-rays, a diffraction pattern of spots of varying intensity is produced. By analyzing the positions and intensities of these spots, a detailed model of the electron density, and thus the arrangement of atoms within the crystal's unit cell, can be constructed.

In the characterization of novel pyridine derivatives, XRD is routinely used to confirm the molecular structure proposed by spectroscopic methods like NMR and IR. nih.govresearchgate.net For instance, the crystallographic analysis of a pyridine-based 1,3,4-oxadiazole (B1194373) derivative revealed its orthorhombic crystal system and key intermolecular interactions. nih.gov Similarly, the structures of synthesized nitropyridine derivatives were confirmed by single-crystal XRD, providing definitive proof of their molecular framework. researchgate.net

The data obtained from an XRD experiment includes the unit cell parameters (dimensions and angles), the space group, and the precise coordinates of each atom. This information is critical for understanding intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing and influence the material's physical properties.

Table 3: Example Crystallographic Data for a Pyridine Derivative

| Parameter | Value |

| Compound | 4-(methoxymethyl)-6-methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile researchgate.net |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.231(3) |

| b (Å) | 16.543(5) |

| c (Å) | 7.894(3) |

| β (°) ** | 114.23(2) |

| Volume (ų) ** | 980.3(6) |

| Z (molecules/unit cell) | 4 |

Development of Analytical Procedures for Reactive Chemical Species

The analytical characterization of reactive chemical species, such as compounds containing unsaturated bonds like the butenyl group in 3-(But-1-enyl)pyridine, requires specialized method development and rigorous validation. The double bond makes the molecule susceptible to various reactions, including oxidation, polymerization, or isomerization, which can occur during sample preparation, storage, or analysis. americanpharmaceuticalreview.com This inherent reactivity can compromise the accuracy and reliability of analytical results if not properly addressed.

The primary challenge is to develop a method that minimizes analyte degradation. americanpharmaceuticalreview.com This may involve using derivatization to form a more stable product, employing direct analysis techniques like quantitative NMR to reduce sample manipulation, or carefully optimizing chromatographic conditions (e.g., temperature, mobile phase pH) to prevent on-column reactions. americanpharmaceuticalreview.com The choice of analytical technique must be compatible with the molecule's properties. For instance, while gas chromatography (GC) is suitable for volatile, thermally stable compounds, HPLC or UPLC is often preferred for more labile molecules. americanpharmaceuticalreview.com

Once a suitable analytical procedure is developed, it must be thoroughly validated to ensure it is fit for its intended purpose. Method validation is the process of demonstrating that an analytical method is accurate, precise, specific, sensitive, and robust. researchgate.netwjarr.com The validation parameters are defined by regulatory bodies such as the International Council for Harmonisation (ICH). fda.gov

Key validation parameters include:

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. fda.gov

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value, often expressed as percent recovery. wjarr.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually evaluated at three levels: repeatability, intermediate precision, and reproducibility. fda.gov

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. wjarr.com

For reactive species, stability studies of the analyte in the sample solution and during the analytical process are a critical component of method validation. wjarr.com This ensures that the measured concentration reflects the actual concentration in the original sample. amazonaws.com

Applications of 3 but 1 Enyl Pyridine and Pyridine Butenyl Scaffolds in Advanced Materials and Catalysis

Organometallic Catalysis Involving Pyridine-Butenyl Systems

Organometallic catalysis is a cornerstone of modern chemical synthesis, leveraging transition metal complexes to facilitate a vast array of chemical transformations with high efficiency and selectivity. Systems incorporating pyridine-butenyl scaffolds are of particular interest due to the unique combination of a sigma-donating nitrogen atom within the pyridine (B92270) ring and a pi-donating butenyl group. This bifunctional nature allows for versatile coordination to metal centers, influencing the electronic and steric environment of the catalyst and, consequently, its activity and selectivity.

Principles of Homogeneous Catalysis

Homogeneous catalysis refers to catalytic processes where the catalyst and the reactants exist in the same phase, typically a liquid solution. wikipedia.org This type of catalysis is predominantly mediated by soluble organometallic complexes. wikipedia.orgsolubilityofthings.com The key advantages of homogeneous catalysis include high selectivity, milder reaction conditions, and the ability to systematically modify the catalyst's structure to fine-tune its performance. wikipedia.orgsolubilityofthings.com The well-defined nature of the active sites in homogeneous catalysts makes them amenable to detailed mechanistic studies, allowing for rational catalyst design and optimization. solubilityofthings.com

A typical homogeneous catalytic cycle involves several fundamental steps:

Ligand Exchange/Substrate Coordination: The reactant (substrate) molecule displaces a ligand from the metal's coordination sphere to form a metal-substrate complex. solubilityofthings.com

Catalytic Activation: The coordinated substrate undergoes transformation. This can involve various elementary steps such as oxidative addition, reductive elimination, migratory insertion, and beta-hydride elimination. libretexts.orgbdu.ac.in

Product Formation and Catalyst Regeneration: The transformed molecule, now the product, detaches from the metal center, regenerating the active catalyst to participate in another cycle. bdu.ac.in

Despite its advantages, a significant challenge in homogeneous catalysis is the separation of the catalyst from the product mixture, which can be difficult and costly. wikipedia.org Furthermore, many organometallic catalysts exhibit limited thermal stability. wikipedia.org

Electron Counting Rules (e.g., 16/18 Electron Rule) in Reaction Mechanism Prediction

A central concept in organometallic chemistry for predicting the stability and reactivity of transition metal complexes is the 18-electron rule . wikipedia.orgopenochem.org This rule is analogous to the octet rule for main group elements and is based on the fact that transition metals have nine valence orbitals (one s, three p, and five d) that can accommodate a total of 18 electrons. wikipedia.org A complex that satisfies the 18-electron rule has a filled valence electron shell, corresponding to the electron configuration of the next noble gas, which often imparts thermodynamic stability and reduced reactivity. wikipedia.orgopenochem.org

Complexes with fewer than 18 valence electrons, particularly 16-electron complexes, are often coordinatively unsaturated and highly reactive. openochem.orgyorku.ca They serve as crucial intermediates in catalytic cycles, readily undergoing reactions like oxidative addition or ligand association. yorku.ca Conversely, 18-electron complexes are generally stable and less reactive, often representing the "resting state" of a catalyst. For a reaction to proceed from an 18-electron complex, a ligand must typically dissociate first to create a vacant coordination site. wikipedia.org

The 16 and 18-electron rule is a powerful predictive tool for rationalizing and predicting the steps in a catalytic cycle. yorku.casemanticscholar.org For instance, oxidative addition and ligand association are characteristic reactions of 16-electron complexes, while reductive elimination and ligand dissociation are typical for 18-electron species. yorku.ca It is important to note that while the 18-electron rule is a useful guideline, many stable and catalytically active complexes, especially square planar d⁸ complexes of late transition metals (e.g., Rh(I), Ir(I), Pd(II)), are stable with 16 valence electrons. wikipedia.org

| Electron Count | Characteristics | Typical Reactions | Role in Catalysis |

|---|---|---|---|

| 18-Electron Complex | Thermodynamically stable, coordinatively saturated. openochem.org | Ligand Dissociation, Reductive Elimination. yorku.ca | Often the stable pre-catalyst or a resting state in the catalytic cycle. wikipedia.org |

| 16-Electron Complex | Coordinatively unsaturated, highly reactive. openochem.orgyorku.ca | Ligand Association, Oxidative Addition. yorku.ca | Key reactive intermediate that binds and activates substrates. openochem.org |

Role as Ligands in Various Catalytic Reactions

The 3-(But-1-enyl)pyridine scaffold contains two distinct functionalities that can coordinate to a transition metal: the nitrogen atom of the pyridine ring and the carbon-carbon double bond of the butenyl group. This dual nature allows it to function as a versatile ligand in organometallic catalysis. Pyridine and its derivatives are widely used as ligands in coordination chemistry, acting as Lewis bases. jscimedcentral.com

The coordination of ligands like 3-(But-1-enyl)pyridine to a metal center is crucial for tuning the catalyst's reactivity. nih.gov The nitrogen atom acts as a strong σ-donor, influencing the electron density at the metal center. The butenyl group can coordinate in a π-fashion. This chelation can create a more stable complex and influence the steric environment around the metal, thereby directing the selectivity of the catalytic reaction. solubilityofthings.com

While specific research on 3-(But-1-enyl)pyridine as a ligand in catalysis is not extensively documented in readily available literature, the behavior of similar alkenylpyridine ligands provides significant insight. uleth.ca Alkenylpyridines can coordinate to transition metals, like palladium, primarily through the nitrogen atom. uleth.ca However, the pendant alkene group remains available for further reactions or can interact with the metal center at different stages of a catalytic cycle.

The pyridine-butenyl moiety can be instrumental in various catalytic transformations, including:

Hydrogenation and Isomerization: The coordination of the alkene can be a key step in catalytic cycles for hydrogenation or the isomerization of olefins. libretexts.org

Polymerization: Pyridine-containing ligands are utilized in catalysts for polymerization reactions. jscimedcentral.com

Cross-Coupling Reactions: Palladium catalysts, often supported by nitrogen-containing ligands, are workhorses for C-C bond-forming reactions like the Suzuki and Heck couplings. solubilityofthings.com The pyridine moiety can stabilize the palladium center, while the butenyl group could potentially participate in or influence the reaction pathway.

The ability of the pyridine nitrogen to be easily displaced by stronger Lewis bases or to be restored after a reaction cycle is a property exploited in catalysis. jscimedcentral.com This dynamic coordination behavior, combined with the reactivity of the butenyl side chain, makes pyridine-butenyl systems promising scaffolds for the development of novel and highly tunable organometallic catalysts.

No Specific Biological Activity Data Found for 3-(But-1-enyl)pyridine

Following a comprehensive review of available scientific literature and databases, no specific studies detailing the biological activities of the chemical compound 3-(But-1-enyl)pyridine were identified. Research focusing on the antimicrobial, cytoprotective, or antiviral properties of this particular compound appears to be unavailable in the public domain.

While the broader class of pyridine derivatives has been the subject of extensive research, revealing a wide range of biological activities, these findings cannot be directly attributed to 3-(But-1-enyl)pyridine without specific experimental evidence. Scientific investigations into the biological effects of chemical compounds are highly specific to the molecule's unique structure.

General research on related compounds, such as 3-alkylpyridine alkaloids (3-APAs) isolated from marine sponges, has shown activities including modest antibacterial, antiprotozoal, and anticancer effects. nih.govnih.govresearchgate.net However, these molecules possess different structural features, such as long, saturated alkyl chains, which differ significantly from the but-1-enyl group of the compound . Therefore, extrapolating these activities to 3-(But-1-enyl)pyridine would be scientifically unfounded.

Similarly, extensive reviews on synthetic pyridine derivatives with antimicrobial or antiviral properties focus on other classes of compounds, such as those containing additional heterocyclic rings, amides, or other functional groups, which are not present in 3-(But-1-enyl)pyridine. nih.govnih.govmdpi.com

Consequently, the requested detailed article on the biological activity of 3-(But-1-enyl)pyridine, structured around specific antimicrobial and other biological effects, cannot be generated due to the absence of dedicated research on this compound.

Biological Activity Investigations of 3 but 1 Enyl Pyridine and Analogues Excluding Human/clinical

Other Biological Activities (In Vitro / Non-Human In Vivo)

Anticancer Activity

The pyridine (B92270) ring is a key pharmacophore in a multitude of compounds investigated for anticancer properties. unison.mx Research has shown that pyridine derivatives can exhibit significant antiproliferative activity against various human cancer cell lines. researchgate.netnih.gov The mechanism of action is often attributed to their ability to interact with DNA through hydrogen bonding or to inhibit key enzymes involved in cancer cell proliferation.

Studies have explored a wide range of pyridine analogues. For instance, isatin-pyridine derivatives have shown potent activity against liver (HepG2), lung (A549), and breast (MCF-7) cancer cell lines. chemijournal.com Similarly, pyridine derivatives incorporating sulfonyl groups have demonstrated notable antitumor activity. chemijournal.com The antiproliferative effects are highly dependent on the nature and position of substituents on the pyridine ring. A review of pyridine derivatives found that the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups tends to enhance anticancer activity, whereas halogen atoms or other bulky groups can diminish it. unison.mxresearchgate.netnih.gov

For example, certain 3-amino methyl pyridine derivatives have been shown to possess greater antiproliferative activity against A549 and MCF-7 cell lines than the standard drug 5-fluorouracil. chemijournal.com Another study highlighted a pyridine derivative that was particularly potent against the MDAMB-231 breast cancer cell line. chemijournal.com These findings underscore the pyridine core as a versatile scaffold for the development of novel anticancer agents. nih.gov

| Pyridine Derivative Class | Tested Cancer Cell Lines | Observed Activity | Source |

|---|---|---|---|

| Isatin-Pyridine Hybrids | HepG2, A549, MCF-7 | Potent antiproliferative activity; some compounds surpassed doxorubicin (B1662922) against HepG2. | chemijournal.com |

| Pyridine-Thiadiazole-Triazole Hybrids | MCF-7, WRL-68 | Certain derivatives showed promising cytotoxic effects. | amhsr.org |

| 3-Amino Methyl Pyridines | A549, MCF-7 | Lead compound showed higher activity than 5-fluorouracil. | chemijournal.com |

| Pyridine-Urea Derivatives | A375 (melanoma), Hela (cervical), MCF-7 (breast) | Several derivatives exhibited broad-spectrum activity with low IC50 values. | researchgate.net |

Anti-inflammatory and Antioxidant Properties

Derivatives of pyridine have been investigated for their potential to combat inflammation and oxidative stress, which are underlying factors in many chronic diseases. unison.mxmdpi.com The antioxidant activity of pyridine compounds is often attributed to their ability to act as free radical scavengers or as chelators of metal ions that catalyze oxidative reactions. nih.govbrieflands.com

For example, a study on 3-hydroxy-pyridine-4-one derivatives demonstrated significant anti-inflammatory effects in both carrageenan-induced paw edema and croton oil-induced ear edema models. nih.gov The mechanism for these derivatives is thought to be related to their iron-chelating properties, which may inhibit key iron-dependent enzymes in the inflammatory pathway like cyclooxygenase and lipoxygenase. nih.gov

Similarly, pyridine-based chalcones have been synthesized and evaluated for their antioxidant capacity. Certain compounds in this class exhibited higher antioxidant activity than the reference agent quercetin (B1663063) in a ferrous ion chelating assay. brieflands.com Another class of compounds, 1,4-dihydropyridine (B1200194) derivatives, has shown potent antioxidant properties by scavenging both oxygen and nitrogen radical species, in addition to demonstrating anti-inflammatory capabilities. mdpi.com

| Pyridine Derivative Class | Assay/Model | Key Findings | Source |

|---|---|---|---|

| 3-Hydroxy-Pyridine-4-Ones | Carrageenan-induced paw edema (rat) | Significant inhibition of inflammation, potentially via iron chelation. | nih.gov |

| Pyridine-Based Chalcones | Ferrous Ion Chelating (FIC) Assay | Some derivatives showed higher antioxidant activity than quercetin. | brieflands.com |

| 1,4-Dihydropyridines | Free radical scavenging assays | Potent scavenging of oxygen and nitrogen radical species. | mdpi.com |

| Thiazolo[4,5-b]pyridines | DPPH free radical scavenging | Demonstrated antioxidant activity. | researchgate.net |

Structure-Activity Relationship (SAR) and Bioisosteric Replacements in Pyridine-Butenyl Derivatives

The biological activity of pyridine derivatives is profoundly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing these compounds to enhance potency and selectivity while minimizing undesirable properties. nih.gov For pyridine-based anticancer agents, SAR studies have shown that the type, number, and position of functional groups on the pyridine ring are critical determinants of antiproliferative activity. researchgate.netnih.gov For example, the addition of electron-donating groups like -OH and -OMe can enhance activity, while bulky groups or halogens may decrease it. nih.gov

Bioisosteric replacement is a key strategy in medicinal chemistry where one part of a molecule is exchanged for another with similar physical or chemical properties to improve its biological profile. domainex.co.uk This is particularly relevant for the pyridine core. Modifying or replacing the pyridine ring can alter a compound's potency, selectivity, metabolic stability, and bioavailability. domainex.co.ukresearchgate.net

Several bioisosteres for the pyridine ring have been explored. For instance, replacing the pyridine nitrogen with a 'C-CN' unit to create a benzonitrile (B105546) has been a successful strategy, as the nitrile group can mimic the hydrogen-bond accepting ability of the nitrogen atom. researchgate.net In other applications, a furo[3,2-b]pyridine (B1253681) nucleus has been successfully used as a bioisostere for an indole (B1671886) ring in designing receptor agonists, demonstrating that strategic ring replacements can lead to compounds with similar affinity but improved selectivity. doi.orgebi.ac.uk This approach of "scaffold hopping" is a powerful tool for navigating chemical space to discover new drug candidates. thieme-connect.com

Common Bioisosteric Replacements for Pyridine:

Benzonitriles: The C-CN group can mimic the hydrogen-bonding properties of the pyridine nitrogen. researchgate.net

Fused Ring Systems: Structures like furo[3,2-b]pyridines can replace other aromatic systems while interacting with the same target, sometimes with improved selectivity. doi.orgebi.ac.uk

Other Heterocycles: Replacing pyridine with other nitrogen-containing rings can modulate physicochemical properties.

Non-aromatic Scaffolds: In some cases, saturated rings are used to mimic the vectoral properties of the substituted pyridine ring while improving properties like solubility.

These SAR and bioisosteric replacement strategies are integral to the rational design of new therapeutic agents based on the versatile pyridine scaffold.

Environmental Fate and Degradation Studies of Pyridine Butenyl Compounds

Environmental Occurrence and Release Mechanisms from Industrial Sources

Major industrial sources of pyridine (B92270) and its alkylated derivatives include:

Synthetic Fuel Production: Industries involved in the manufacturing of synthetic liquid fuels are significant sources of alkyl-pyridines in surface and groundwater. nih.gov

Coal Gasification and Coking: Pyridine and its homologues, which would include alkyl-pyridines, are generated as by-products during coal gasification and in the non-condensable gases from coking processes. nih.gov These compounds are also found in coal tar. wikipedia.org

Chemical Manufacturing: The synthesis of various chemicals uses pyridine and its derivatives as precursors, solvents, and intermediates. nih.gov Manufacturing processes for pyridine bases often result in a mixture of pyridine and various alkylated pyridines. nih.gov These are used in the production of agricultural products like herbicides and insecticides, pharmaceuticals, dyes, rubber products, and adhesives. jubilantingrevia.com

Oil Shale Processing: The processing of oil shale is another identified source of pyridine compounds being released into the environment. wikipedia.orgnih.gov

Release into the environment can occur through various mechanisms, including industrial effluents discharged into water bodies and atmospheric emissions. researchgate.net The water solubility of pyridine derivatives facilitates their transport through soil and into groundwater, posing a risk of contamination. researchgate.net Although specific quantities for 3-(But-1-enyl)pyridine are not documented, the general industrial releases of pyridine and its alkyl derivatives are substantial. For instance, in 2006, it was reported that between 1,000,000 and 10,000,000 kg of pyridine, alkyl derivs. were imported into Canada for various industrial uses. canada.ca

Table 1: Industrial Sources of Alkyl-Pyridine Compounds

| Industrial Sector | Release Medium | Relevant Compounds |

|---|---|---|

| Synthetic Fuel Production | Water | Alkyl-pyridines |

| Coal Gasification & Coking | Air, Water | Pyridine, Alkylated Pyridines |

| Chemical Manufacturing | Air, Water | Pyridine, Methyl-pyridines, Ethyl-pyridines |

Biodegradation Pathways

The biodegradation of 3-(But-1-enyl)pyridine has not been specifically detailed in published studies. However, research on the microbial degradation of pyridine and short-chain alkyl-pyridines by bacteria such as Arthrobacter sp. and Gordonia nitida offers a strong basis for predicting its metabolic fate.

Microbial Degradation Processes (e.g., by Arthrobacter sp., Gordonia nitida)

Arthrobacter sp. : Strains of Arthrobacter are known to degrade pyridine and its derivatives. For example, Arthrobacter sp. strain 68b has been shown to utilize pyridine as a sole source of carbon and energy. researchgate.net The degradation pathway in this bacterium is particularly relevant as it involves an intermediate with a butenyl structure. The process is initiated by a direct oxidative cleavage of the pyridine ring. researchgate.net Other Arthrobacter species have also been noted for their ability to degrade various pyridine derivatives. researchgate.net

Gordonia nitida : The bacterium Gordonia nitida strain LE31, isolated from industrial wastewater, is capable of degrading 3-methylpyridine (B133936) and 3-ethylpyridine (B110496). nih.gov Cells grown on one of these substrates were able to degrade the other without a lag phase, suggesting a common or inducible enzymatic pathway for 3-substituted alkyl-pyridines. nih.gov This indicates that Gordonia nitida likely possesses the enzymatic machinery to also degrade 3-(But-1-enyl)pyridine. The degradation of these compounds by Gordonia nitida did not show the accumulation of cyclic intermediates. nih.gov Other species of Gordonia, such as Gordonia terrea, have also been shown to degrade pyridine and 4-methylpyridine. nih.gov

Identification of Intermediate Metabolites

Due to the lack of specific studies on 3-(But-1-enyl)pyridine, the intermediate metabolites can be inferred from the degradation of analogous compounds.

From Pyridine Degradation by Arthrobacter sp. : A key study on pyridine degradation by Arthrobacter sp. strain 68b identified (Z)-N-(4-oxobut-1-enyl)formamide as the first major intermediate metabolite. researchgate.net This discovery is significant as it confirms the formation of a butenyl-containing aliphatic compound from the cleavage of the pyridine ring. The subsequent enzymatic steps involve the transformation of this intermediate.

From 3-Alkyl-Pyridine Degradation by Gordonia nitida : In the degradation of 3-methylpyridine and 3-ethylpyridine by Gordonia nitida LE31, cyclic intermediates were not detected. nih.gov However, formic acid was identified as a metabolite. nih.gov The activity of formamidase was found to be elevated in cells grown on these alkyl-pyridines, suggesting its role in the breakdown of an intermediate containing a formamide (B127407) group, similar to the pathway in Arthrobacter. nih.gov

Table 2: Identified Intermediate Metabolites in the Degradation of Related Pyridine Compounds

| Degrading Microorganism | Initial Substrate | Key Intermediate Metabolite(s) |

|---|---|---|

| Arthrobacter sp. strain 68b | Pyridine | (Z)-N-(4-oxobut-1-enyl)formamide, (Z)-4-formamidobut-3-enoic acid, Succinic acid semialdehyde, Succinic acid |

Ring Cleavage Mechanisms and Nitrogen Release

The microbial degradation of the pyridine ring in these bacteria proceeds via an oxidative cleavage, and the nitrogen heteroatom is subsequently released as ammonium (B1175870).

Ring Cleavage in Arthrobacter sp. : In Arthrobacter sp. strain 68b, the degradation of pyridine is initiated by a direct oxidative cleavage of the pyridine ring between the C-2 and C-3 positions. researchgate.net This reaction is catalyzed by a two-component flavin-dependent monooxygenase. researchgate.net This mechanism is notable because it does not require an initial reduction or hydroxylation of the aromatic ring, which is a common strategy in the degradation of other aromatic compounds. researchgate.net

Ring Cleavage in Gordonia nitida : For the degradation of 3-methylpyridine and 3-ethylpyridine by Gordonia nitida LE31, the data also points towards a ring cleavage between the C-2 and C-3 positions. nih.gov This is supported by the identification of formic acid as a metabolite and the induction of levulinic aldehyde dehydrogenase and formamidase activities. nih.gov

Nitrogen Release : During the degradation of 3-methylpyridine and 3-ethylpyridine by Gordonia nitida LE31, ammonium ions were released into the culture medium. nih.gov This confirms the cleavage of the pyridine ring and the mineralization of the heterocyclic nitrogen. nih.gov Approximately 64% of the nitrogen from the pyridine ring was recovered as ammonium, with the remainder likely assimilated into the bacterial biomass. nih.gov

Abiotic Degradation Processes

Abiotic degradation processes, particularly photooxidation, contribute to the environmental fate of pyridine compounds, although they are generally considered to be slow.

Photooxidation

The primary mechanism for the atmospheric photooxidation of pyridine is its reaction with hydroxyl radicals (•OH). nih.gov The estimated atmospheric lifetime of pyridine can range from 23 to 46 days, depending on the concentration of these radicals. nih.gov While specific data for 3-(But-1-enyl)pyridine is not available, the presence of the butenyl side chain, which contains a carbon-carbon double bond, would likely make it more susceptible to attack by atmospheric oxidants such as hydroxyl radicals and ozone compared to the unsubstituted pyridine ring.

In aqueous environments, the photooxidation of pyridine is generally a very slow process. nih.gov However, the presence of sensitizers in natural waters can lead to the formation of singlet oxygen (¹O₂), which can react with electron-rich compounds. Studies on hydroxylated pyridine derivatives have shown that they can be oxidized by singlet oxygen. core.ac.uk It is plausible that the double bond in the butenyl group of 3-(But-1-enyl)pyridine could also be a target for oxidation by singlet oxygen in sunlit surface waters.

Oxidation by Radicals

The environmental degradation of pyridine and its derivatives, such as 3-(But-1-enyl)pyridine, is significantly influenced by oxidation reactions initiated by radicals. The primary radical species responsible for the atmospheric and aquatic transformation of these compounds is the hydroxyl radical (•OH).

The reaction of hydroxyl radicals with pyridine in aqueous solutions is a rapid process, with reported rate constants in the range of (3.1-4.5) x 10⁹ M⁻¹s⁻¹ rsc.orgcdnsciencepub.comnist.gov. This reaction predominantly involves the electrophilic addition of the •OH radical to the aromatic ring. Theoretical and experimental studies have shown that the addition occurs mainly at the electron-rich meta-positions (C-3 and C-5) of the pyridine ring, accounting for over 80% of the reaction, due to the greater electron delocalization and stability of the resulting radical adduct cdnsciencepub.com. Addition at the ortho and para positions is less favorable, and attack at the nitrogen atom is the least likely pathway cdnsciencepub.com.

Attack on the Pyridine Ring: Similar to pyridine, the •OH radical will add to the carbon atoms of the ring. The presence of the butenyl group at the 3-position will influence the regioselectivity of this addition.

Attack on the Butenyl Side Chain: The carbon-carbon double bond in the butenyl group is also highly susceptible to electrophilic attack by hydroxyl radicals. This reaction would lead to the formation of hydroxylated intermediates.

Other radical reactions, such as those developed for synthetic purposes, illustrate the reactivity of the pyridine nucleus. The Minisci reaction, for example, involves the addition of alkyl radicals to protonated pyridines. Furthermore, modern synthetic methods utilize photoredox catalysis to generate α-amino or ketyl radicals that can add to Lewis acid-activated alkenylpyridines, highlighting the susceptibility of the alkenyl side chain to radical addition acs.orgnih.gov. These studies suggest that in the environment, a complex mixture of radical-initiated products could be formed from 3-(But-1-enyl)pyridine.

Environmental Monitoring and Surveillance Methodologies

The monitoring and surveillance of pyridine and its derivatives in environmental matrices are crucial for assessing contamination from industrial and agricultural sources. Various analytical methodologies have been developed and are routinely used for their detection and quantification in air, water, and soil. These methods are generally applicable to 3-(But-1-enyl)pyridine, although specific parameters may require optimization.

The primary analytical techniques employed are gas chromatography (GC) and high-performance liquid chromatography (HPLC). cdc.govthermofisher.com

Gas Chromatography (GC) is widely used for the analysis of volatile and semi-volatile compounds like pyridine derivatives. It is often coupled with a variety of detectors:

Mass Spectrometry (MS): GC-MS provides high sensitivity and specificity, allowing for definitive identification of the compound based on its mass spectrum and retention time. cdc.govnih.gov Tandem mass spectrometry (GC-MS/MS) can be used for even greater selectivity and lower detection limits, which is particularly useful for complex matrices like crustacean tissues and sediments. tandfonline.com

Flame Ionization Detection (FID): GC-FID is a robust and sensitive method for detecting organic compounds but is less specific than MS. cdc.gov

Nitrogen-Phosphorus Detection (NPD): This detector is highly sensitive and selective for nitrogen-containing compounds like pyridines. nih.gov

High-Performance Liquid Chromatography (HPLC) is a valuable alternative, especially for polar or thermolabile compounds, as it often does not require a derivatization step. thermofisher.com Detection is typically achieved using an ultraviolet (UV) detector, as aromatic molecules like pyridine absorb UV light intensely. sielc.comdtic.mil HPLC has been successfully used to determine pyridine in various samples, including fuel and water. dtic.milweiyel.com

Sample preparation is a critical step that depends on the specific environmental matrix. Common preparation methods are detailed in the table below. For air monitoring, samples are typically collected by drawing air through an adsorbent material, followed by thermal or solvent desorption. nih.gov For water and soil samples, techniques like distillation, solvent extraction, or purge-and-trap are employed to isolate and concentrate the analytes before instrumental analysis. thermofisher.comnih.gov

The following tables summarize the established methodologies for the environmental monitoring of pyridine, which are adaptable for 3-(But-1-enyl)pyridine.

Table 1: Analytical Methods for Pyridine in Environmental Samples

| Sample Matrix | Preparation Method | Analytical Method | Sample Detection Limit | Reference |

|---|---|---|---|---|

| Air | Collection on charcoal, desorption with dichloromethane | GC | 0.02 mg/sample | nih.gov |

| Indoor Air | Collection on adsorbent resin, thermal desorption | HRGC/MS | Not specified | nih.gov |

| Water | Direct injection | HPLC-UV | Not specified | sielc.com |

| River Water | Distillation from NaOH, collection in H₂SO₄, concentration | GC | 1 µg/L | nih.gov |

| Soil/Sediment | Purge by helium, collection on solid sorbent, thermal desorption | GC/MS | 5 µg/L | nih.gov |

| Soil | Methanol extraction, sonication, centrifugation | HPLC-UV | Not specified (Recoveries 76-101%) | thermofisher.com |

| Crustacean Tissue / Sediment | Headspace (HS) sampling | GC-MS/MS | 0.0076 mg/kg | tandfonline.com |

Table 2: Overview of Chromatographic Techniques for Pyridine Derivative Analysis

| Technique | Principle | Advantages | Common Detectors |

|---|---|---|---|

| Gas Chromatography (GC) | Separates compounds based on their volatility and interaction with a stationary phase in a heated column. | High resolution, suitable for volatile compounds, well-established methods. cdc.gov | Mass Spectrometry (MS, MS/MS), Flame Ionization (FID), Nitrogen-Phosphorus (NPD). cdc.govtandfonline.comnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase under high pressure. | Good for polar and non-volatile compounds, no derivatization often needed, compatible with aqueous samples. thermofisher.comdtic.mil | Ultraviolet (UV) Spectroscopy, Mass Spectrometry (LC-MS). nih.govsielc.com |

Future Research Directions and Perspectives

Innovations in Sustainable Synthesis Methodologies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. nih.gov Future research into the synthesis of 3-(But-1-enyl)pyridine should prioritize sustainable methodologies that offer high yields, minimize waste, and utilize renewable resources.

Current green chemistry approaches for synthesizing pyridine (B92270) derivatives often involve multicomponent one-pot reactions, the use of green catalysts, and environmentally friendly solvents. nih.gov Techniques such as microwave-assisted and ultrasonic synthesis have also been shown to be effective in accelerating reaction times and improving yields for various pyridine-based molecular frameworks. nih.govnih.gov

Future investigations could explore the adaptation of these green protocols for the specific synthesis of 3-(But-1-enyl)pyridine. For instance, a one-pot reaction involving a suitable pyridine precursor and a butenyl-containing reagent, facilitated by a recyclable catalyst, could offer an atom-economical and energy-efficient synthetic pathway. mdpi.com The use of bio-based solvents or even solvent-free conditions could further enhance the sustainability of the synthesis. mdpi.com

Table 1: Potential Sustainable Synthesis Strategies for 3-(But-1-enyl)pyridine

| Methodology | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. nih.gov | Optimization of microwave parameters (temperature, pressure, time) for the specific reaction. |

| One-Pot Multicomponent Reactions | High synthetic efficiency, atom economy, reduced waste. nih.gov | Design of a convergent reaction pathway involving readily available starting materials. |

| Green Catalysis | Use of recyclable and non-toxic catalysts, improved selectivity. nih.gov | Screening of various solid acid, base, or metal-complex catalysts for optimal performance. |

| Solvent-Free Synthesis | Reduced environmental impact, simplified workup procedures. mdpi.com | Investigation of solid-state or melt-phase reactions to facilitate the synthesis. |

Advanced Computational Design and Prediction

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research and accelerating the discovery process. mdpi.com For 3-(But-1-enyl)pyridine, in silico studies can provide valuable insights into its physicochemical properties, potential biological activities, and toxicological profile. researchgate.net

Future computational research on 3-(But-1-enyl)pyridine could involve a range of techniques, from quantum mechanical calculations to molecular dynamics simulations. researchgate.net Density Functional Theory (DFT) studies can be employed to predict its electronic structure, reactivity, and spectral characteristics. researchgate.net Molecular docking simulations can be used to explore its potential interactions with various biological targets, such as enzymes and receptors, providing a basis for predicting its pharmacological activity. ekb.eg

Furthermore, the development of Quantitative Structure-Activity Relationship (QSAR) models for a series of related alkenylpyridines could help to identify the key structural features that influence their biological activity. ekb.eg Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions can also be performed to assess the drug-likeness of 3-(But-1-enyl)pyridine and guide the design of analogues with improved pharmacokinetic properties. researchgate.netnih.gov

Table 2: Computational Approaches for the Study of 3-(But-1-enyl)pyridine

| Computational Method | Predicted Properties | Potential Applications |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectral properties. researchgate.net | Understanding the fundamental chemistry of the molecule. |

| Molecular Docking | Binding affinity and mode of interaction with biological targets. ekb.eg | Predicting potential pharmacological activities. |

| QSAR Modeling | Relationship between molecular structure and biological activity. ekb.eg | Guiding the design of more potent analogues. |

| ADMET Prediction | Pharmacokinetic and toxicological properties. researchgate.netnih.gov | Assessing the drug-likeness of the compound. |

Exploration of Novel Catalytic Applications

Pyridine and its derivatives are known to act as ligands in transition metal complexes, which can serve as catalysts for a variety of organic transformations. alfachemic.comwikipedia.org The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can coordinate with a metal center, influencing the catalytic activity and selectivity of the complex. alfachemic.com

Future research could investigate the potential of 3-(But-1-enyl)pyridine as a ligand in catalysis. The presence of the butenyl group could introduce unique steric and electronic properties to the resulting metal complex, potentially leading to novel catalytic activities. For example, complexes of 3-(But-1-enyl)pyridine with metals such as rhodium, palladium, or ruthenium could be explored as catalysts for reactions like hydrogenation, hydroformylation, and carbon-carbon bond formation. alfachemic.com

The synthesis and characterization of such metal complexes would be the first step, followed by a systematic evaluation of their catalytic performance in various organic reactions. The impact of the butenyl substituent on the stability, activity, and selectivity of the catalyst would be a key area of investigation.

Discovery of New Biological Activities and Targeted Mechanisms

Pyridine derivatives are a prominent class of compounds in medicinal chemistry, with a wide range of documented biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. rsc.orgijnrd.org The pyridine scaffold is present in numerous approved drugs, highlighting its importance as a pharmacophore. nih.gov

The biological potential of 3-(But-1-enyl)pyridine remains largely unexplored. Future research should focus on a comprehensive screening of this compound for various biological activities. In vitro assays could be conducted to evaluate its efficacy against a panel of cancer cell lines, pathogenic bacteria, and fungi. rsc.orgnih.gov

Should any promising activity be identified, further studies would be necessary to elucidate the underlying mechanism of action. This could involve identifying the specific cellular targets of the compound and investigating its effects on relevant signaling pathways. The structure-activity relationship of a series of related alkenylpyridines could also be explored to optimize the biological activity. nih.gov

Environmental Remediation Strategies

The widespread use of pyridine and its derivatives has led to their presence in the environment, necessitating the development of effective remediation strategies. nih.gov Biodegradation by microorganisms has been identified as a key process in the natural attenuation of pyridine compounds. tandfonline.comnih.govsemanticscholar.org

Future research in this area should investigate the environmental fate of 3-(But-1-enyl)pyridine, including its biodegradability and potential for bioaccumulation. Studies could be conducted to identify microbial strains capable of degrading this compound and to elucidate the metabolic pathways involved. nih.gov The initial steps in the biodegradation of many pyridine derivatives involve hydroxylation of the pyridine ring. tandfonline.com

Furthermore, the potential for using 3-(But-1-enyl)pyridine or its derivatives in environmental applications, such as in the development of new materials for pollution control, could be explored. For instance, polymers incorporating the 3-(but-1-enyl)pyridine moiety could be investigated for their ability to adsorb pollutants from water.

Q & A

Q. What are the common synthetic routes for preparing 3-(But-1-enyl)pyridine, and how do reaction conditions influence stereoselectivity (Z/E isomerism)?